4-Methoxyindole
Overview
Description
Synthesis Analysis
The synthesis of 4-methoxyindole has been explored through various methodologies, aiming for efficient routes with high yields. One approach involves the alkylation of substituted phenols, hydrolysis, and cyclization, using "vicarious nucleophilic substitution of hydrogen (VNS)" to synthesize 4-methoxyindole. This process is highlighted for its simplicity and low cost, providing an overall yield of 28.8% for 4-methoxyindole (L. Hong-li, 2003). Another method involves the alkylative cycloaddition of nitrosoarenes with alkynes in the presence of K2CO3/(CH3)2SO4, which allows for the efficient synthesis of N-methoxyindoles, highlighting the versatility of 4-methoxyindole synthesis strategies (A. Penoni et al., 2006).
Molecular Structure Analysis
The molecular structure of 4-methoxyindole, like other methoxy-substituted indoles, exhibits unique characteristics due to the presence of the methoxy group. Studies using IR spectroscopy, mass spectrometry, and X-ray crystallography, combined with theoretical methods such as density functional theory (DFT), have been employed to elucidate its structure and properties. For example, the structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was analyzed to understand the influence of the methoxy group on the molecule's geometry and vibrational frequencies, providing insights into the electronic and structural aspects of 4-methoxyindole derivatives (E. Düğdü et al., 2013).
Chemical Reactions and Properties
4-Methoxyindole participates in various chemical reactions, reflecting its reactivity and functional utility. UV-induced radical formation and isomerization studies reveal the formation of indolyl radicals and tautomers upon UV irradiation, demonstrating the photochemical reactivity of 4-methoxyindole. These reactions are critical for understanding the compound's behavior under light exposure and its potential applications in photochemistry (A. Lopes Jesus et al., 2020).
Scientific Research Applications
1. Synthesis of Indole Derivatives
- Summary of Application: 4-Methoxyindole is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . These indole derivatives play a significant role in cell biology and are important types of molecules in natural products and drugs .
- Methods of Application: The specific methods of synthesis are not provided in the source, but it involves the construction of indoles as a moiety in selected alkaloids .
- Results or Outcomes: The application of these indole derivatives has attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
2. UV-induced Radical Formation and Isomerization
- Summary of Application: 4-Methoxyindole is used in studies of UV-induced radical formation and isomerization . This research is important for understanding the photochemistry of methoxyindoles under matrix-isolation conditions .
- Methods of Application: The compounds were trapped in low-temperature xenon matrices (15–16 K) and characterized by IR spectroscopy . The photochemistry of the matrix-isolated compounds was then investigated by exciting the matrices with narrowband UV light with λ ≤ 305 nm .
- Results or Outcomes: Two main photoproducts were detected: 4-methoxy-indolyl radical, resulting from cleavage of the N–H bond; and 3H-tautomers with the released hydrogen atom reconnected at the C3 ring carbon atom .
3. Complexation Reaction of β-cyclodextrin
- Summary of Application: 4-Methoxyindole is used in comparing the complexation reaction of β-cyclodextrin (β-CD) with pindolol using reversed-phase liquid chromatography .
- Methods of Application: The specific methods of application are not provided in the source, but it involves the use of reversed-phase liquid chromatography .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
4. Photochemistry of Methoxyindoles
- Summary of Application: 4-Methoxyindole is used in studies of the photochemistry of methoxyindoles under matrix-isolation conditions . This research is important for understanding the UV-induced radical formation and isomerization .
- Methods of Application: The compounds were trapped in low-temperature xenon matrices (15–16 K) and characterized by IR spectroscopy . The photochemistry of the matrix-isolated compounds was then investigated by exciting the matrices with narrowband UV light with λ ≤ 305 nm .
- Results or Outcomes: Two main photoproducts were detected: 4-methoxy-indolyl radical, resulting from cleavage of the N–H bond; and 3H-tautomers with the released hydrogen atom reconnected at the C3 ring carbon atom .
5. Synthesis of Indole Derivatives
- Summary of Application: 4-Methoxyindole is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . These indole derivatives play a significant role in cell biology and are important types of molecules in natural products and drugs .
- Methods of Application: The specific methods of synthesis are not provided in the source, but it involves the construction of indoles as a moiety in selected alkaloids .
- Results or Outcomes: The application of these indole derivatives has attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
6. Complexation Reaction of β-cyclodextrin
- Summary of Application: 4-Methoxyindole is used in comparing the complexation reaction of β-cyclodextrin (β-CD) with pindolol using reversed-phase liquid chromatography .
- Methods of Application: The specific methods of application are not provided in the source, but it involves the use of reversed-phase liquid chromatography .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
4. Photochemistry of Methoxyindoles
- Summary of Application: 4-Methoxyindole is used in studies of the photochemistry of methoxyindoles under matrix-isolation conditions . This research is important for understanding the UV-induced radical formation and isomerization .
- Methods of Application: The compounds were trapped in low-temperature xenon matrices (15–16 K) and characterized by IR spectroscopy . The photochemistry of the matrix-isolated compounds was then investigated by exciting the matrices with narrowband UV light with λ ≤ 305 nm .
- Results or Outcomes: Two main photoproducts were detected: 4-methoxy-indolyl radical, resulting from cleavage of the N–H bond; and 3H-tautomers with the released hydrogen atom reconnected at the C3 ring carbon atom .
5. Biochar Nanoparticle-Induced Plant Immunity
- Summary of Application: 4-Methoxyindole is used in studies of biochar nanoparticle-induced plant immunity . This research is important for improving crop resistance to pathogens .
- Methods of Application: The specific methods of application are not provided in the source, but it involves the use of biochar nanoparticles and 5-methoxyindole .
- Results or Outcomes: The application resulted in over 105.3% increase in the shoot length and 41.2% increase in the root length after seed treatment with biochar nanoparticles and 5-methoxyindole compared to the untreated controls .
6. Synthesis of Aldehyde-Heterocyclic Hybrids
- Summary of Application: 4-Methoxyindole is used in the synthesis of aldehyde-heterocyclic hybrids . These hybrids are synthesized as new multifunctional neuroprotectors .
- Methods of Application: The specific methods of synthesis are not provided in the source, but it involves the combination of indole compounds and hydrazone derivatives .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-11-9-4-2-3-8-7(9)5-6-10-8/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNOXNMCFPFPMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Record name | 4-methoxyindole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197500 | |
Record name | 4-Methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Sigma-Aldrich MSDS] | |
Record name | 4-Methoxyindole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11171 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
4-Methoxyindole | |
CAS RN |
4837-90-5 | |
Record name | 1H-Indole, 4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004837905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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